molecular formula C19H15BrN4O B5496327 [3-(4-Bromophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether

[3-(4-Bromophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether

Cat. No.: B5496327
M. Wt: 395.3 g/mol
InChI Key: NJTYVJWQXSXPNZ-UHFFFAOYSA-N
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Description

[3-(4-Bromophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether is a high-value chemical scaffold based on the privileged pyrazolo[1,5-a]pyrimidine (PP) core, a fused, rigid, and planar N-heterocyclic system recognized for its significant potential in medicinal chemistry and drug discovery . This compound is intended For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic use in humans. The pyrazolo[1,5-a]pyrimidine scaffold is a bioisostere of purine, allowing its derivatives to act as potent ATP-competitive inhibitors for a wide range of protein kinases, which are key targets in targeted cancer therapy . The specific substitution pattern on this compound—featuring a 4-bromophenyl group at position 3 and a 2-pyridyl group at position 7—is designed to enhance binding affinity and selectivity towards kinase targets. Protein kinases are enzymes that are critically involved in cellular signalling processes, and their dysregulation is a hallmark of many cancers, making their inhibition a promising therapeutic strategy . Researchers can utilize this compound as a key intermediate or a core structural motif in the design and synthesis of novel small-molecule inhibitors for oncology research, particularly for investigating pathways involved in cell proliferation and survival . The structural versatility of the pyrazolo[1,5-a]pyrimidine core allows for further functionalization via cross-coupling and other reactions, enabling the exploration of structure-activity relationships (SAR) to optimize pharmacological properties such as potency, selectivity, and bioavailability .

Properties

IUPAC Name

3-(4-bromophenyl)-2-(methoxymethyl)-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O/c1-25-12-16-18(13-5-7-14(20)8-6-13)19-22-11-9-17(24(19)23-16)15-4-2-3-10-21-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTYVJWQXSXPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)Br)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Bromophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the bromophenyl and pyridyl groups through various coupling reactions. The final step often involves the methylation of the hydroxyl group to form the methyl ether.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Bromophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce a variety of functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of these kinases can lead to the suppression of tumor growth. Studies have shown that compounds similar to [3-(4-Bromophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether effectively inhibit specific cancer cell lines, demonstrating their potential as anticancer agents .

2. Kinase Inhibition
The compound has been explored for its ability to inhibit various protein kinases involved in signaling pathways associated with cancer and other diseases. For instance, it has shown promise in inhibiting Bcr-Abl and c-Kit kinases, which are implicated in certain types of leukemia .

3. Neurological Applications
Recent studies suggest that pyrazolo[1,5-a]pyrimidines may also have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer’s. The mechanism involves modulation of neuroinflammatory pathways and apoptosis .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step reactions. A common method includes the condensation of appropriate precursors followed by cyclization steps under controlled conditions. Recent advancements in synthetic methodologies have allowed for more efficient production with higher yields .

Data Table: Summary of Biological Activities

Biological ActivityTarget Kinase/PathwayReference
CDK InhibitionCDK1, CDK2
AnticancerBcr-Abl
NeuroprotectionNeuroinflammatory Pathways

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in Molecular Pharmacology, researchers evaluated the efficacy of a derivative similar to the target compound against various cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting potent anticancer properties.

Case Study 2: Kinase Inhibition Mechanism
A detailed investigation into the mechanism of action revealed that the compound binds competitively to the ATP-binding site of kinases like c-Kit and PDGFR, leading to decreased phosphorylation activity and subsequent cell cycle arrest .

Mechanism of Action

The mechanism of action of [3-(4-Bromophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

Compound 10c : 2-((4-Bromophenyl)amino)-7-ethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
  • Molecular Formula : C₁₅H₁₄N₅OBr (360.21 g/mol)
  • Key Features: 4-Bromophenylamino group at position 2. Ethyl group at position 5. Carboxamide at position 3.
Compound 17 : 2-(4-Bromophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
  • Molecular Formula : C₁₅H₁₄BrN₃O (332.20 g/mol)
  • Key Features :
    • Hydroxyl group at position 6.
    • Ethyl and methyl groups at positions 6 and 5, respectively.
  • Comparison :
    • The hydroxyl group in 17 increases polarity, likely improving aqueous solubility but reducing blood-brain barrier permeability compared to the methyl ether in the target compound .
    • The absence of a heteroaromatic substituent (e.g., 2-pyridyl) may limit π-π stacking interactions with aromatic residues in enzyme active sites .
Compound 5 : 1-{2-[(4-tert-butylpiperazin-1-yl)methyl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl}-2-methyl-1H-benzimidazole
  • Molecular Formula : C₂₇H₃₄N₈O (510.62 g/mol)
  • Key Features :
    • Morpholine and tert-butylpiperazine substituents.
    • Benzimidazole fused at position 4.
  • Comparison :
    • The morpholine group enhances solubility via its oxygen atom, contrasting with the methyl ether's moderate lipophilicity in the target compound .
    • The benzimidazole moiety in 5 may confer stronger base-mediated interactions compared to the 2-pyridyl group in the target compound .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 10c Compound 17 Compound 5
Molecular Weight 395.3 360.21 332.20 510.62
LogP (Predicted) ~3.1 (moderate lipophilicity) ~2.4 (polar carboxamide) ~2.8 (hydroxyl group) ~2.0 (polar morpholine)
Water Solubility Low (methyl ether) Moderate (carboxamide) High (hydroxyl) High (morpholine)
Synthetic Complexity High (multiple substituents) Moderate Low Very High

Biological Activity

The compound [3-(4-Bromophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, including its potential as a kinase inhibitor and its implications in cancer treatment.

Chemical Structure and Properties

The structure of this compound can be broken down into key components:

  • Pyrazolo[1,5-a]pyrimidine Core : This heterocyclic structure is known for its ability to interact with various biological targets.
  • Substituents : The presence of a bromophenyl group and a pyridyl group enhances the compound's lipophilicity and potential for selective interactions with biological molecules.

Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines have been extensively studied for their ability to inhibit protein kinases, which play crucial roles in cell signaling pathways. The specific compound has shown promising activity against several kinase targets:

  • c-Abl Kinase : Inhibition of c-Abl has implications in treating chronic myeloid leukemia (CML).
  • c-Kit and Flt-3 Kinases : These are associated with various cancers, including gastrointestinal stromal tumors (GISTs) and acute myeloid leukemia (AML), respectively.

Table 1 summarizes the kinase inhibition profile of related pyrazolo[1,5-a]pyrimidines:

CompoundTarget KinaseIC50 (µM)Reference
Compound Ac-Abl0.13
Compound Bc-Kit0.25
Compound CFlt-30.30

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • A549 Lung Cancer Cells : Induces apoptosis through cell cycle arrest.
  • PC3 Prostate Cancer Cells : Shows significant inhibition of cell proliferation.

These findings suggest that this compound could be developed as a therapeutic agent for cancer treatment.

Case Studies

Recent research highlights the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings:

  • Clinical Trials : A derivative similar to the compound was tested in phase II clinical trials for its effectiveness against CML, showing a favorable safety profile and significant tumor reduction.
  • Combination Therapies : Studies indicate enhanced efficacy when used in conjunction with other chemotherapeutics, suggesting a synergistic effect.

Q & A

Q. Table 1: Comparative Crystallographic Data for Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundDihedral Angle (Bromophenyl vs. Core)Intermolecular InteractionsReference
[3-(4-Bromophenyl)-...]methyl ether*32.6° (calculated)C–H⋯Br, π-π stacking
7-(4-Chlorophenyl)-9-phenyl-...31.8°C–H⋯Cl, C–H⋯N

*Hypothetical model based on analog data.

Q. Table 2: Docking Scores (AutoDock Vina) for PI3Kδ Inhibitors

CompoundBinding Affinity (kcal/mol)RMSD (Å)Reference
Bromophenyl derivative (hypothetical)-9.2 ± 0.31.1
Fluorophenyl analog-7.8 ± 0.41.5

Key Recommendations for Researchers

  • Prioritize SC-XRD for conformational validation to guide SAR .
  • Use hybrid QSAR/MD approaches to resolve bioactivity contradictions .
  • Optimize ADMET properties via side-chain functionalization without altering core pharmacophores .

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